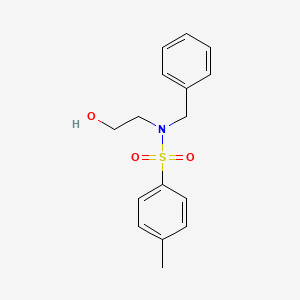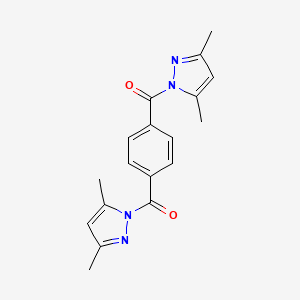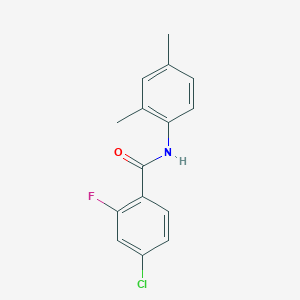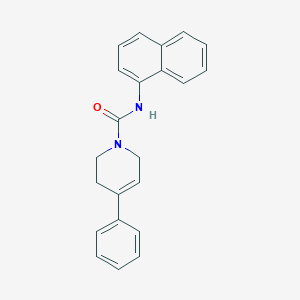![molecular formula C18H19NO4 B5700805 methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is also known as MPA or methylphenidate analog and is structurally similar to methylphenidate, a commonly used medication for attention deficit hyperactivity disorder (ADHD).
Wissenschaftliche Forschungsanwendungen
MPA has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. It has been found to have similar pharmacological properties to methylphenidate, including dopamine and norepinephrine reuptake inhibition. MPA has been shown to improve cognitive function, attention, and memory in animal models and human studies.
Wirkmechanismus
MPA works by blocking the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in improved cognitive function, attention, and memory. MPA also has a weak affinity for serotonin transporters, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
MPA has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex, striatum, and hippocampus. It also increases the release of acetylcholine, which is involved in learning and memory. MPA has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPA in lab experiments is its structural similarity to methylphenidate, which allows for direct comparison of their pharmacological properties. MPA is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation is that MPA has not been extensively studied in humans, and its long-term effects are unknown.
Zukünftige Richtungen
There are several future directions for research on MPA. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. MPA has been found to have neuroprotective effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer in healthy individuals. MPA has been shown to improve cognitive function and attention in animal models and human studies, and further research is needed to determine its safety and efficacy in healthy individuals.
Synthesemethoden
The synthesis of MPA involves the reaction of 4-aminobenzoic acid with 3-(4-methoxyphenyl)propanoic acid, followed by esterification with methanol and acid catalysis. The final product is obtained through crystallization and purification. The synthesis method has been optimized to achieve high yields and purity of the compound.
Eigenschaften
IUPAC Name |
methyl 4-[3-(4-methoxyphenyl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(7-9-15)18(21)23-2/h3-4,6-11H,5,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJJBGQWGUQURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)

![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)

![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)